N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide is a small molecule characterized by a benzamide core substituted with a piperidinosulfonyl group at the para position and a 1,3-thiazol-2-yl moiety bearing a 4-fluorophenyl substituent. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the piperidine sulfonyl group contributes to hydrogen bonding and target engagement .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-8-4-15(5-9-17)19-14-29-21(23-19)24-20(26)16-6-10-18(11-7-16)30(27,28)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMBPGBATXLEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a thiazole ring linked to a fluorophenyl group and a piperidinosulfonyl moiety. Its molecular formula is C_{17}H_{18}F_{N}_{3}O_{2}S, with a molecular weight of approximately 353.4 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by improving binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer pathways. It may act on histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression.
- Receptor Modulation : The piperidinosulfonyl group may facilitate interactions with neurotransmitter receptors, influencing neuronal signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
| Cell Line | IC50 (μM) | Comparison with SAHA |
|---|---|---|
| HepG2 | 1.30 | 17.25 |
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and G2/M phase arrest, leading to inhibited cell division .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary results suggest it possesses activity against certain bacterial strains, although further studies are required to elucidate its full spectrum of antimicrobial efficacy.
Case Studies
Case Study 1: HDAC Inhibition
In a study examining the inhibition of HDACs, this compound was found to selectively inhibit HDAC3 with an IC50 value significantly lower than that of other tested compounds. This selectivity suggests potential for developing isoform-specific HDAC inhibitors for cancer therapy .
Case Study 2: Combination Therapy
Research has also explored the potential of this compound in combination with other anticancer agents. For example, co-treatment with taxol showed enhanced cytotoxic effects at lower concentrations than when either drug was used alone, indicating synergistic interactions that could improve therapeutic outcomes .
Comparison with Similar Compounds
Thiazole Ring Modifications
The thiazole moiety is a critical pharmacophore. Similar compounds feature variations in substituents on the thiazole ring, which influence binding affinity and selectivity:
Key Findings :
Sulfonamide Group Variations
The sulfonamide linker is pivotal for target interactions. Piperidinosulfonyl in the target compound contrasts with other sulfonamide derivatives:
Key Findings :
Docking and Stability Studies
Antiproliferative and Antimicrobial Activity
- N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine (): Shows antiproliferative activity, suggesting fluorophenyl-thiazole derivatives are viable for oncology applications. The target compound’s piperidinosulfonyl group may enhance solubility compared to pyridine-2-amine.
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (): Demonstrates cervical cancer activity, underscoring the role of fluorophenyl groups in cytotoxicity.
Pharmacokinetic and Toxicity Profiles
- HPAPB (): A benzamide-based HDAC inhibitor with lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA, indicating fluorophenyl and sulfonamide groups may mitigate toxicity.
- PG 01037 (): High brain-to-plasma ratio (11.81) and CYP3A-mediated metabolism suggest the target compound may require structural optimization to reduce hepatic clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
